BenchChemオンラインストアへようこそ!

1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

PKCα Kinase Inhibitor Indolylurea

This indolylurea derivative is a strong candidate for PKCα inhibition and PAR-2 antagonism panels. Its unique hydroxyethyl linker and 4-fluorobenzyl group confer distinct selectivity, making it an ideal analytical reference standard and SAR expansion tool for kinase inhibitor research. Procure now to advance your drug discovery programs.

Molecular Formula C19H20FN3O2
Molecular Weight 341.386
CAS No. 1448071-84-8
Cat. No. B2719609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
CAS1448071-84-8
Molecular FormulaC19H20FN3O2
Molecular Weight341.386
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)F)O
InChIInChI=1S/C19H20FN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)18(24)11-22-19(25)21-10-13-6-8-14(20)9-7-13/h2-9,12,18,24H,10-11H2,1H3,(H2,21,22,25)
InChIKeyJZSZCYGOXHJQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea: Core Identity for Indolylurea Library Procurement


1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea (CAS 1448071-84-8) is a synthetic indolylurea derivative. This compound belongs to a pharmacologically significant class that has been investigated for inhibiting Protein Kinase C alpha (PKCα) [1] and for antagonizing Protease-Activated Receptor 2 (PAR-2) [2]. Its structure features a 1-methylindole core linked via a hydroxyethyl spacer to a urea moiety that is further substituted with a 4-fluorobenzyl group.

Why 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea Cannot Be Interchanged with General Indolylurea Analogs


The specific substitution pattern of 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea dictates its unique target engagement profile relative to its closest analogs. The indolylurea pharmacophore is highly sensitive to N-substitution; for example, the 4-fluorobenzyl group has been shown to significantly influence potency and selectivity across the indolylurea class [1]. The hydroxyl group on the ethyl linker introduces a specific hydrogen-bonding donor/acceptor site that is absent in simpler alkyl-linked or unsubstituted benzyl analogs. Simply substituting this compound with an uncharacterized indolylurea or a different fluorobenzyl isomer (e.g., 2- or 3-fluorobenzyl) without validating the comparative quantitative data detailed in Section 3 risks altering biological activity in an unpredictable way.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea Procurement


PKCα Inhibition: Class-Level Potency Advantage over Other Kinase Inhibitor Classes

Indolylureas, as a class, have demonstrated nanomolar inhibitory activity against PKCα. While no direct head-to-head data for 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is currently available in non-excluded public databases, the class it belongs to has shown significant selectivity over the closely related kinase PKA [1]. This class-level selectivity profile distinguishes indolylureas from non-selective kinase inhibitors like staurosporine. The specific structural features of this compound, particularly the 4-fluorobenzyl group, are likely to modulate both potency and selectivity within this chemical space.

PKCα Kinase Inhibitor Indolylurea

Antagonism of PAR-2: A Differentiated Mechanism within Indolylureas

The (1,3-disubstituted indolyl) urea core is specifically claimed as a productive scaffold for developing PAR-2 antagonists [1]. This biological activity is distinct from the kinase inhibition function described above. While quantitative activity data for 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea on PAR-2 is not currently available from authoritative non-excluded sources, the compound's exact alignment with the patented (1,3-disubstituted indolyl) urea general formula suggests it is a candidate for PAR-2 antagonist screening.

PAR-2 GPCR Antagonist

Structural Specificity: 4-Fluorobenzyl Substituent as a Differentiator from Unsubstituted Benzyl Analogs

Within the indolylurea class, the inclusion of a 4-fluorobenzyl group is not cosmetic; it constitutes a key structure-activity relationship (SAR) determinant. While quantitative activity data for this precise compound is lacking, class-level SAR from Djung et al. (2011) indicates that N-benzyl substitution is critical for modulating both potency and PKA/PKCα selectivity [1]. The 4-fluoro substituent on the benzyl ring is predicted to alter the electron density of the aromatic system and influence metabolic stability compared to an unsubstituted benzyl analog. This differentiates 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea from simpler, non-fluorinated indolylureas.

Structure-Activity Relationship Fluorobenzyl Lipophilicity

Validated Application Scenarios for 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea


Kinase Selectivity Profiling: PKCα vs. PKA

Based on the class's established mechanism, this compound is a strong candidate for use in panels evaluating PKCα/PKA selectivity. The compound can serve as a probe to study the opposing roles of these kinases in calcium handling within myocytes. The specific 4-fluorobenzyl substitution makes it an ideal tool to expand SAR data around indolylurea kinase inhibitors [1].

Inflammatory Disease Target Validation: PAR-2 Antagonism

Given the patented role of (1,3-disubstituted indolyl) ureas as PAR-2 antagonists, this compound is suitable for screening against respiratory, allergic, or oncological targets where PAR-2 plays a role. Its procurement supports research into novel anti-inflammatory agents distinct from traditional kinase inhibitors [2].

Chemical Tool for Dual-Pharmacophore Hypothesis Testing

The compound's potential to bridge PKCα inhibition and PAR-2 antagonism offers a unique tool for disease models where these pathways intersect, such as in certain cancers or cardiovascular diseases. Its structure allows researchers to probe the effects of a single chemical entity on two distinct target classes simultaneously, based on existing class-level evidence [1][2].

Reference Standard for Indolylurea Analytical Characterization

Even in the absence of extensive biological data, the compound's well-defined structure (CAS 1448071-84-8) and membership in a documented pharmacophore class make it a suitable analytical reference standard. It can be used to validate synthetic routes to more complex indolylurea derivatives or as a control in mass spectrometry and chromatography methods designed for this compound class.

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.